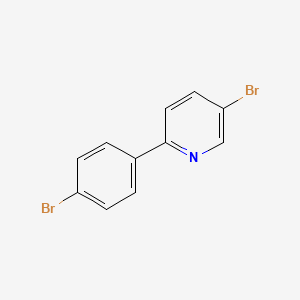

5-Bromo-2-(4-bromophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-bromophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2N/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCKPVSNPLMYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610081 | |

| Record name | 5-Bromo-2-(4-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183619-13-8 | |

| Record name | 5-Bromo-2-(4-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 4 Bromophenyl Pyridine

Classical Approaches to Substituted Pyridine (B92270) Synthesis

Classical methods for pyridine synthesis often involve multi-step sequences or the derivatization of pre-existing pyridine rings. illinois.edunih.gov These methods, while foundational, can sometimes be limited by harsh reaction conditions and functional group intolerance. researchgate.netnih.gov

Multi-step Reaction Pathways Utilizing Halogenated Precursors

One classical strategy involves the construction of the pyridine ring from acyclic precursors. For instance, the Hantzsch pyridine synthesis and its variations can produce highly substituted pyridines. researchgate.netillinois.edu However, these methods often require subsequent steps to introduce the desired halogen atoms.

A more direct, though often challenging, approach involves the use of halogenated building blocks. For example, a multi-step synthesis could start from a halogenated pyrimidine (B1678525). A reported synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) begins with methyl 2-(4-bromophenyl)acetate, which undergoes several transformations to yield the desired dichlorinated pyrimidine intermediate. researchgate.netatlantis-press.com While this specific example leads to a pyrimidine, similar strategies involving different precursors could theoretically be adapted to form a pyridine ring with the desired substitution pattern.

Another classical approach is the direct halogenation of a pre-formed pyridine or phenylpyridine scaffold. However, controlling the regioselectivity of such reactions can be difficult, often leading to a mixture of products.

Derivatization Strategies from Pre-existing Pyridine Scaffolds

The functionalization of an existing pyridine ring is a common strategy. researchgate.net This can involve electrophilic substitution reactions, but the pyridine ring's electron-deficient nature makes it less reactive than benzene (B151609) and often directs substitution to the 3- and 5-positions. Direct bromination of a suitable phenylpyridine precursor could potentially yield the target compound, though controlling the position of bromination on both rings simultaneously presents a significant challenge.

A more controlled method involves the diazotization of an aminopyridine derivative, followed by a Sandmeyer-type reaction to introduce a bromine atom. For example, a process for synthesizing 5-Bromo-2,4-dichloropyridine starts with 2-amino-4-chloropyridine, which is first brominated and then subjected to a diazotization-chlorination sequence. google.com This highlights a classical method for introducing halogens at specific positions on the pyridine ring.

Modern Catalytic Synthesis Strategies

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance for constructing C-C bonds. nih.govlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed reactions are particularly prominent in the synthesis of biaryl compounds, including phenylpyridines. nih.govmdpi.comnih.gov These methods typically involve the coupling of an aryl halide with an organometallic reagent.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl halides and arylboronic acids or their esters. libretexts.orgmdpi.comyoutube.com This reaction is favored due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.orgyoutube.com

To synthesize 5-Bromo-2-(4-bromophenyl)pyridine, a Suzuki-Miyaura coupling would typically involve the reaction of a dihalogenated pyridine with a bromophenylboronic acid, or vice versa. A common approach is the coupling of 2,5-dibromopyridine (B19318) with 4-bromophenylboronic acid.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Not specified | Not specified | rsc.org |

| Pd/dialkylbiphenylphosphine | Not specified | Not specified | Not specified | High | organic-chemistry.org |

This table presents a summary of typical conditions and may not represent specific results for the synthesis of this compound.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. mdpi.commdpi.comnih.gov For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands like SPhos have shown high activity in coupling aryl chlorides and bromides, even at room temperature. nih.gov The use of phase transfer catalysts has also been shown to enhance reaction rates in biphasic Suzuki-Miyaura couplings. nih.gov

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between organozinc reagents and organic halides. orgsyn.orgorgsyn.org This method is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org

For the synthesis of this compound, a Negishi coupling could involve the reaction of an organozinc derivative of either 4-bromobenzene or 5-bromopyridine with a corresponding halogenated partner. For example, (4-bromophenyl)zinc halide could be coupled with 2,5-dibromopyridine.

Table 2: General Conditions for Negishi Coupling

| Catalyst | Solvent | Temperature | Reactants | Reference |

| Pd(PPh₃)₄ | THF | Reflux | Pyridyl zinc halide and bromopyridine | orgsyn.orgresearchgate.net |

| PdCl₂(dppf) | THF | Room Temp to Reflux | Aryl zinc halide and aryl halide | orgsyn.org |

This table presents a general overview of conditions and may not be specific to the synthesis of this compound.

A key advantage of the Negishi coupling is the ability to selectively react at different halogenated positions based on their reactivity (I > Br > Cl). orgsyn.orgorgsyn.org For instance, in a dihalopyridine, the more reactive halogen can be selectively coupled. This chemoselectivity is a valuable tool in designing synthetic routes to complex molecules. orgsyn.org The preparation of the required organozinc reagents can be achieved through transmetalation from an organolithium or organomagnesium compound, or by direct insertion of zinc into an organic halide. orgsyn.org

Sonogashira Coupling Protocols

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org While not a direct method for coupling two aryl halides, it is instrumental in multi-step syntheses to create precursors for the target molecule. For instance, a bromo-substituted pyridine can be coupled with a terminal alkyne, which is then further functionalized.

The reaction is typically performed under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org Copper-free Sonogashira variations have also been developed to prevent the undesired homocoupling of alkyne substrates. wikipedia.orgpitt.edu

A general protocol for a Sonogashira coupling involving a bromo-pyridine derivative is outlined below.

Table 1: Representative Sonogashira Coupling Conditions for Bromo-Pyridine Substrates

| Parameter | Condition | Source |

|---|---|---|

| Starting Materials | 5- or 6-bromo-3-fluoro-2-cyanopyridine, Terminal Alkyne | soton.ac.uk |

| Catalyst | Pd[PPh₃]₄ (Palladium(0) tetrakis(triphenylphosphine)) | soton.ac.uk |

| Co-catalyst | Copper(I) iodide (CuI) | soton.ac.uk |

| Base | Triethylamine (Et₃N) | soton.ac.uk |

| Solvent | Tetrahydrofuran (THF) / Triethylamine (Et₃N) mixture | soton.ac.uk |

| Temperature | Room Temperature | soton.ac.uk |

| Reaction Time | 16 hours | soton.ac.uk |

This methodology demonstrates the successful coupling of various functionalized alkynes to a bromopyridine core, achieving high yields (85-93%) for the resulting alkynyl-pyridines. soton.ac.uk These products can then serve as versatile intermediates for further synthetic transformations.

Stille Coupling Protocols

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. wikipedia.org This method is directly applicable to the synthesis of this compound. A plausible route involves the reaction of a 5-bromo-2-stannylpyridine derivative with 1,4-dibromobenzene (B42075) or, conversely, 2-bromo-5-stannylpyridine with the same halide.

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organostannane reagent, and reductive elimination to yield the final biaryl product and regenerate the catalyst. wikipedia.org

Research has shown that Stille couplings can be highly effective for creating biaryl and heteroaryl compounds. nih.govresearchgate.net The choice of catalyst, ligands, and solvent is crucial for optimizing the reaction yield. For instance, in the coupling of challenging substrates like 4-bromopyridine, adjusting the temperature and solvent from THF to DMSO was necessary to achieve the desired product. nih.gov

Table 2: General Conditions for Stille Cross-Coupling

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Organostannane (e.g., R¹-Sn(Alkyl)₃), Organic Halide (e.g., R²-X) | wikipedia.org |

| Catalyst | Pd(0) complex (e.g., PdCl₂(PPh₃)₂) | researchgate.net |

| Solvent | THF, DMF, or DMSO | wikipedia.orgnih.gov |

| Additives | Cu(I) salts can influence regioselectivity in some cases | nih.gov |

| Temperature | Varies, can be elevated (e.g., 100 °C) for less reactive substrates | nih.gov |

While highly effective, a significant consideration for Stille reactions is the high toxicity of the organotin reagents used. researchgate.net

Direct Arylation Methodologies

Direct C-H arylation has emerged as an atom-economical and environmentally attractive alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.net This method involves the direct coupling of a C-H bond of one aromatic compound with an aryl halide.

For the synthesis of this compound, this could theoretically involve the direct arylation of 5-bromopyridine at the C-2 position with 1,4-dibromobenzene. A notable strategy in this area is the palladium-catalyzed direct arylation of pyridine N-oxides. The N-oxide group acts as a directing group, facilitating selective C-H activation at the C-2 position. rsc.org

A proposed mechanism for this reaction involves the coordination of the pyridine N-oxide to the palladium catalyst, followed by C-H bond activation to form a palladacycle intermediate. This intermediate then reacts with the arylating agent, leading to the final product after reductive elimination. rsc.org

Table 3: Conditions for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

| Parameter | Condition | Source |

|---|---|---|

| Substrates | Pyridine N-oxide, Potassium Aryltrifluoroborate | rsc.org |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | rsc.org |

| Oxidant/Additive | Silver(I) Oxide (Ag₂O) | rsc.org |

| Solvent | Toluene | rsc.org |

| Temperature | 120 °C | rsc.org |

| Key Feature | High regioselectivity for the 2-position, no ligand required | rsc.org |

This ligand-free approach offers high regioselectivity and good functional group tolerance, providing moderate to high yields of the desired 2-arylpyridine N-oxides, which can then be deoxygenated to afford the final product. rsc.org

Other Transition Metal-Mediated Syntheses

Besides the methods mentioned, other transition metal-mediated reactions are pivotal for synthesizing the target compound. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. mdpi.com This is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the low toxicity of the boron-containing reagents.

A direct synthesis of this compound could be achieved via the Suzuki coupling of 2,5-dibromopyridine with (4-bromophenyl)boronic acid . The difference in reactivity between the C-Br bonds on the pyridine ring can often be exploited to achieve selective coupling.

Another relevant method involves the use of organomagnesium reagents (Grignard reagents). A key intermediate, 5-bromopyridyl-2-magnesium chloride , can be synthesized via an iodo-magnesium exchange from 5-bromo-2-iodopyridine. researchgate.net This Grignard reagent can then react with an appropriate electrophile to form the desired C-C bond. This approach was successfully used to synthesize a key intermediate for the anticancer agent Lonafarnib. researchgate.net

High-Yield and Sustainable Synthetic Protocols

The development of high-yield and sustainable synthetic protocols is a major focus in modern chemistry. For the synthesis of halogenated pyridines, which are key intermediates, methods have been developed to improve efficiency and scalability.

One patent describes a method for synthesizing 5-Bromo-2,4-dichloropyridine starting from 2-amino-4-chloropyridine. google.com The process involves a bromination step with a yield greater than 80%, followed by diazotization and chlorination, resulting in a total yield of over 50%. google.com Such multi-step, high-yielding syntheses of key precursors are crucial for the efficient production of more complex derivatives like this compound.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. For direct C-H arylation of pyridine N-oxides, mechanistic studies have been conducted. rsc.org Investigations involving the reaction with TEMPO (a radical scavenger) and deuterated substrates suggest that the reaction does not proceed via a radical pathway. A proposed catalytic cycle involves the formation of a five-membered palladacycle intermediate, which is key to the high regioselectivity observed at the C-2 position of the pyridine ring. rsc.org

In Stille couplings, the mechanism is well-established and proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Studies on the regioselectivity of Stille reactions with substrates like 3,5-dibromo-2-pyrone have shown that the reaction typically occurs at the more electron-deficient position (C3). However, the addition of a Cu(I) co-catalyst can reverse this selectivity, favoring reaction at the C5 position. nih.gov This highlights how additives can fundamentally alter the reaction pathway, likely by influencing the formation and reactivity of the organopalladium intermediates. Such insights are transferable and critical for predicting and controlling the outcome of syntheses involving di-halogenated pyridines.

Reactivity and Chemical Transformations of 5 Bromo 2 4 Bromophenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rsc.org The presence of two bromine atoms in 5-Bromo-2-(4-bromophenyl)pyridine further deactivates the pyridine ring.

The general mechanism for EAS involves the attack of an electrophile by the aromatic pi system, forming a positively charged intermediate known as an arenium ion. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com Subsequent deprotonation restores aromaticity, yielding the substituted product. masterorganicchemistry.comlibretexts.org

For substituted benzenes, the position of electrophilic attack (ortho, meta, or para) is influenced by the electronic properties of the existing substituents. masterorganicchemistry.com While extensive research exists on the EAS of various aromatic compounds, nih.govresearchgate.netmasterorganicchemistry.com specific studies detailing the electrophilic substitution on this compound are not prevalent in the available literature. However, based on the known directing effects of substituents on pyridine, any potential electrophilic attack would likely be directed to the positions least deactivated by the nitrogen and bromine atoms.

Nucleophilic Aromatic Substitution Reactions on Halogenated Sites

Nucleophilic aromatic substitution (SNA) is a key reaction for pyridine and its derivatives, particularly at the C2 and C4 positions, which are electronically activated towards nucleophilic attack. stackexchange.com The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. stackexchange.comlibretexts.org

In this compound, both bromine atoms are potential sites for nucleophilic substitution. The bromine at the C5 position of the pyridine ring and the bromine on the phenyl ring can be displaced by strong nucleophiles. The reactivity of each halogen is influenced by the electronic environment of its respective ring. The pyridine ring, being electron-deficient, generally facilitates nucleophilic substitution more readily than the phenyl ring.

The leaving group ability in SNA reactions often follows the order F > NO2 > Cl ≈ Br > I in activated aryl systems. rsc.org However, in certain pyridinium (B92312) compounds, a different order has been observed. rsc.org The choice of nucleophile and reaction conditions can be tailored to selectively target one of the bromine atoms. For instance, a strongly basic nucleophile will replace a weakly basic leaving group. youtube.com

| Reactant | Nucleophile | Product | Reference |

| 2,4-Dinitrofluorobenzene | Amines | N-substituted dinitroanilines | libretexts.org |

| 4-Bromonitrobenzene | Methoxide ion | 4-Nitromethoxybenzene | libretexts.org |

| Substituted N-methylpyridinium compounds | Piperidine | Piperidine-substituted pyridinium compounds | rsc.org |

Reactivity of Bromine Atoms in Cross-Coupling Processes

The bromine atoms in this compound are valuable handles for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions, such as Suzuki and Stille couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

The general principle of these reactions involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Selective Monobromine Functionalization

The differential reactivity of the two bromine atoms in this compound allows for selective functionalization at one position while leaving the other intact. This selectivity is often achievable by carefully controlling the reaction conditions, such as the catalyst, ligands, and temperature. For instance, in dihalogenated pyrimidines, selective cross-coupling has been demonstrated with a range of arylboronic acids and alkynylzincs. rsc.org This approach is highly valuable for the stepwise synthesis of unsymmetrical biaryl and other complex structures. nih.gov

Sequential Dibromine Functionalization

Following the initial selective functionalization of one bromine atom, the remaining bromine can be subjected to a second, different cross-coupling reaction. This sequential approach provides a powerful strategy for the synthesis of diverse, highly substituted pyridine derivatives. The ability to introduce two different substituents in a controlled manner is a significant advantage in the design and synthesis of novel compounds for various applications. nih.gov

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 5-Aryl-2-methylpyridin-3-amine derivatives | mdpi.com |

| 5,5'-Dibromo-2,2'-bipyridine | Organostannanes | Palladium catalyst | Stepwise functionalized bipyridines | nih.gov |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acids | Palladium catalyst | 5-(Hetero)aryl-1,2,3-triazines | uzh.chresearchgate.net |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles. uwindsor.ca

In the context of 2-phenylpyridine (B120327) derivatives, the pyridine nitrogen can act as a directing group, facilitating metalation at the ortho position of the phenyl ring. researchgate.net However, for pyridine itself, a DMG is often required to achieve efficient ortho-lithiation and to prevent nucleophilic attack on the pyridine ring by the organolithium reagent. uwindsor.caharvard.edu Common bases used for DoM include alkyllithiums like n-BuLi, s-BuLi, and t-BuLi, often in the presence of ethereal solvents like THF. uwindsor.ca

| Directing Group | Base | Electrophile | Product | Reference |

| Methoxy | n-BuLi | Various electrophiles | Ortho-substituted anisoles | wikipedia.org |

| Tertiary Amine | n-BuLi | Various electrophiles | Ortho-substituted anilines | wikipedia.org |

| Amide | n-BuLi | Various electrophiles | Ortho-substituted benzamides | wikipedia.org |

Functional Group Interconversions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring can undergo various transformations, altering the properties and reactivity of the molecule. One common reaction is the formation of pyridine N-oxides by treatment with an oxidizing agent. The resulting N-oxides can then be used in further synthetic manipulations. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can lead to the formation of 2-substituted pyridines. organic-chemistry.org

Recent advances have also demonstrated the possibility of skeletal editing, where the nitrogen atom of a pyridine ring can be replaced by a functionalized carbon atom. researchgate.netnih.gov This type of transformation proceeds through a sequence of reactions including ring-opening, olefination, electrocyclization, and aromatization, offering a powerful method for converting pyridine scaffolds into benzene (B151609) analogues. researchgate.netnih.gov

Derivatization Strategies for Advanced Molecular Architectures

The two C-Br bonds in this compound are key to its versatility as a synthetic intermediate, enabling the construction of advanced molecular architectures through various cross-coupling reactions. The primary strategies for its derivatization involve palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the positions of the bromine atoms.

The relative reactivity of the two C-Br bonds can be influenced by the reaction conditions. Generally, the C-Br bond on the pyridine ring is more susceptible to nucleophilic attack than the one on the phenyl ring due to the electron-withdrawing nature of the pyridine nitrogen. However, in the context of palladium-catalyzed cross-coupling reactions, the oxidative addition step is crucial and can be influenced by steric and electronic factors.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.org For this compound, this allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. researchgate.netorganic-chemistry.org The choice of catalyst, ligand, solvent, and base can be optimized to control the selectivity and yield of the reaction. acs.orgnih.gov For instance, in related dihaloaryl systems, the site of the Suzuki-Miyaura coupling can be directed by the choice of the palladium catalyst and ligands. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. wikipedia.orgillinois.edu This is a key method for synthesizing arylamines, which are prevalent in many biologically active compounds. The reaction can be performed with a variety of primary and secondary amines, and the choice of phosphine (B1218219) ligand on the palladium catalyst is critical for achieving high yields and functional group tolerance. organic-chemistry.orglibretexts.org For this compound, this would allow for the introduction of various amino functionalities.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This method is instrumental in the synthesis of conjugated enynes and arylalkynes. nih.gov The reaction conditions are generally mild, and a variety of functional groups are tolerated. youtube.com Derivatization of this compound via Sonogashira coupling would introduce alkynyl moieties, which can be further functionalized.

Below is a table summarizing these derivatization strategies with typical reaction conditions, based on analogous systems.

| Reaction | Reagents & Catalysts | Typical Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/water, 85-95 °C | Aryl-substituted phenylpyridine |

| Buchwald-Hartwig Amination | Primary/secondary amine, [Pd₂(dba)₃], (±)-BINAP, NaOBut | Toluene, 80 °C | Amino-substituted phenylpyridine |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | THF, room temperature | Alkynyl-substituted phenylpyridine |

Reaction Kinetics and Thermodynamic Considerations

Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The energy barrier for this step is dependent on the strength of the C-Br bond and the electronic properties of the aryl group. In general, the reactivity of aryl halides in oxidative addition follows the trend C-I > C-OTf > C-Br > C-Cl, which is inversely correlated with the bond dissociation energies. organic-chemistry.org Therefore, the C-Br bonds in this compound are expected to be more reactive than corresponding C-Cl bonds but less reactive than C-I bonds. The electron-withdrawing nature of the pyridine ring may influence the rate of oxidative addition at the 5-position.

The table below provides a qualitative overview of the factors influencing the kinetics of the derivatization reactions.

| Factor | Influence on Reaction Rate | Rationale |

| Nature of Halide | I > Br > Cl | Lower C-X bond dissociation energy facilitates oxidative addition. organic-chemistry.org |

| Electronic Effects | Electron-withdrawing groups on the aryl halide can accelerate oxidative addition. | They make the carbon atom more electrophilic and susceptible to attack by the palladium catalyst. |

| Ligand Properties | Bulky, electron-donating phosphine ligands often enhance the rate. | They promote the reductive elimination step and stabilize the palladium(0) species. illinois.edu |

| Base Strength | A suitable base is crucial for the transmetalation step. | The choice of base can significantly affect the reaction rate and yield. libretexts.org |

On-Surface Reactivity and Coordination Chemistry

The on-surface behavior of this compound is of interest for the bottom-up fabrication of novel nanomaterials on solid supports. Its reactivity on surfaces is dictated by the interplay between the bromine substituents, the pyridine nitrogen, and the metal surface.

On-Surface Ullmann Coupling: When deposited on a reactive metal surface, such as copper or gold, and subjected to thermal annealing, aryl halides can undergo Ullmann-type coupling reactions. researchgate.netwikipedia.org This involves the cleavage of the C-Br bonds and the subsequent formation of new C-C bonds between adjacent molecules, leading to the formation of oligomers or extended two-dimensional polymers. The bromine atoms in this compound can act as anchoring points for this type of on-surface polymerization. The process typically proceeds through the formation of organometallic intermediates where the aryl radical is stabilized by a surface adatom before covalent coupling occurs.

Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal atoms on the surface. This can lead to the formation of ordered self-assembled monolayers or metal-organic coordination networks (MOCNs). The interplay between the coordination via the nitrogen atom and the potential for on-surface coupling via the bromine atoms makes this compound a bifunctional building block for creating complex surface structures. The specific outcome will depend on the choice of substrate, the deposition conditions, and the annealing temperature. For instance, on a gold surface, the bromine atoms may interact with the surface, potentially leading to debromination and subsequent coupling, while the pyridine nitrogen can coordinate to surface adatoms. nih.gov

The following table summarizes the expected on-surface behavior of this compound on different metal surfaces.

| Surface | Expected Behavior | Potential Products |

| Au(111) | Coordination via pyridine nitrogen; potential for C-Br bond cleavage at higher temperatures. | Self-assembled monolayers, MOCNs, oligomers/polymers via Ullmann coupling. nih.gov |

| Cu(111) | More reactive towards C-Br bond cleavage, leading to Ullmann coupling. | Covalently-bonded oligomers and 2D polymers. |

| Ag(111) | Intermediate reactivity, allowing for the formation of organometallic intermediates and subsequent covalent coupling. | Organometallic networks, covalent polymers. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 2 4 Bromophenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms.

While specific spectral data for 5-Bromo-2-(4-bromophenyl)pyridine is not widely published, data for the closely related precursor, 2-(4-bromophenyl)pyridine (B1270735) , offers insight into the expected signals. In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the aromatic protons would appear in the downfield region, generally between 7.0 and 9.0 ppm. rsc.org The carbon signals would likewise be in the aromatic region of the ¹³C NMR spectrum (120-160 ppm). rsc.org The introduction of a second bromine atom at the 5-position of the pyridine (B92270) ring in this compound would alter the symmetry and electronic environment, leading to distinct shifts and coupling patterns for the remaining pyridine protons.

Table 1: Representative ¹H and ¹³C NMR Data for 2-(4-bromophenyl)pyridine This data is for a related compound and serves as an illustrative example.

| Nucleus | Technique | Solvent | Frequency | Chemical Shifts (δ, ppm) | Reference |

| ¹H | NMR | CDCl₃ | 400 MHz | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) | rsc.org |

| ¹³C | NMR | CDCl₃ | 101 MHz | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | rsc.org |

To resolve complex structures and make unambiguous assignments, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in a COSY spectrum of this compound would connect signals from neighboring protons on both the pyridine and phenyl rings, confirming their relative positions. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). sdsu.edu For this compound, each protonated aromatic carbon would show a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts. researchgate.net This is crucial for assigning the carbon signals correctly.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different fragments of a molecule. youtube.com For instance, the protons on the phenyl ring would show correlations to the pyridine ring's C2 carbon, confirming the connection between the two aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₁H₇Br₂N), the presence of two bromine atoms is a distinctive feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.

The mass spectrum would exhibit a molecular ion cluster with three peaks:

M⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks would be approximately 1:2:1. Fragmentation would likely occur through the loss of bromine atoms or the cleavage of the bond between the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. lcms.cz This precision allows for the unambiguous determination of the elemental formula of a compound, as very few formulas will match such an exact mass. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₇Br₂N by matching the experimentally measured accurate mass to the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Mass (m/z) | Technique |

| C₁₁H₇⁷⁹Br₂N | [M+H]⁺ | 311.9078 | HRMS-ESI |

| C₁₁H₇⁷⁹Br⁸¹BrN | [M+H]⁺ | 313.9058 | HRMS-ESI |

| C₁₁H₇⁸¹Br₂N | [M+H]⁺ | 315.9037 | HRMS-ESI |

X-ray Crystallography for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by various intermolecular interactions. For halogenated aromatic compounds like this compound, several types of interactions are expected to play a significant role:

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring.

π–π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact with the π-face of a neighboring ring.

These non-covalent interactions are crucial in determining the bulk properties of the material and are a key focus in the field of crystal engineering.

Conformational Analysis in the Crystalline State

While a specific single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, extensive research on related 2-phenylpyridine (B120327) and brominated biphenyl (B1667301) structures allows for a detailed theoretical conformational analysis. The key conformational feature of 2-phenylpyridine-based molecules is the torsion angle (or dihedral angle) between the pyridine and phenyl rings. This angle is a delicate balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between ortho-hydrogens on adjacent rings, which favors a twisted conformation.

In the parent compound, 2-phenylpyridine, density functional theory (DFT) calculations have determined the torsion angle to be approximately 21-23 degrees. researchgate.net This is significantly smaller than the ~44-degree twist found in biphenyl, indicating that the C-H···N interaction between the phenyl ring's ortho-hydrogen and the pyridine's nitrogen atom provides some stabilization to a more planar structure. researchgate.net The energy barrier to achieve a fully coplanar structure is also lower for 2-phenylpyridine (around 1 kcal/mol) compared to biphenyl (~2 kcal/mol). researchgate.net

For this compound, the presence of bromine atoms is expected to influence the conformation. In the crystalline state, intermolecular interactions, such as halogen bonding and π–π stacking, can significantly affect the final observed conformation. Crystal structures of related brominated biphenyls and other substituted 2-phenylpyridines often show a wide range of torsion angles, influenced by the specific packing forces within the crystal lattice. znaturforsch.comacs.org For instance, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787) shows a large dihedral angle of 71.42° between the rings, dictated by O-H···N hydrogen bonding that forms helical chains. nih.gov In another complex molecule, the dihedral angles between a central pyridine ring and adjacent phenyl rings were found to be as high as 46°. znaturforsch.com

Table 1: Comparison of Torsion Angles in Biphenyl and 2-Phenylpyridine

| Compound | Method | Torsion Angle (°) | Reference |

| Biphenyl | Vapor-phase | 44 | acs.org |

| Biphenyl | DFT Calculation | ~40 | researchgate.net |

| 2-Phenylpyridine | DFT Calculation | ~21-23 | researchgate.net |

| Phenyl(pyridin-2-yl)methanol | X-ray Crystallography | 71.42 | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the nature of chemical bonds within a molecule. Although a dedicated experimental spectrum for this compound is not available, a detailed analysis can be performed by comparing it with the spectra of related compounds like 5-bromopyridine derivatives, 2-aminopyridines, and other brominated aromatics. core.ac.ukresearchgate.net

The key vibrational modes for this compound can be assigned to the pyridine ring, the bromophenyl ring, and the C-Br bonds.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations. The C=C and C=N stretching modes are typically observed in the 1625-1410 cm⁻¹ region. core.ac.ukrsc.org For example, in 3,5-dibromopyridine, a C-N stretching band is seen at 1410 cm⁻¹ in the FT-IR spectrum. core.ac.uk In 2-amino-5-chloropyridine, a C=N stretching vibration appears at 1626 cm⁻¹ in the FT-IR and 1620 cm⁻¹ in the Raman spectra. core.ac.uk

Aromatic C-H Vibrations: The C-H stretching vibrations of both the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹. uomustansiriyah.edu.iq The in-plane C-H bending modes typically occur in the 1300-1000 cm⁻¹ range, while the out-of-plane bending modes are found at lower wavenumbers (900-675 cm⁻¹). researchgate.net

C-Br Vibrations: The C-Br stretching vibration is highly dependent on its position on the aromatic ring but generally appears as a strong band in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Phenyl Ring Vibrations: The phenyl ring has its own set of characteristic C-C stretching vibrations, often appearing as a series of bands in the 1600-1450 cm⁻¹ range. sphinxsai.com

The analysis of these characteristic group vibrations allows for the structural confirmation of the molecule by identifying its core components: a 5-substituted pyridine ring and a 4-substituted phenyl ring, both containing bromine.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Phenyl | uomustansiriyah.edu.iq |

| C=N Stretch | 1625 - 1575 | Pyridine | core.ac.ukrsc.org |

| C=C Stretch (Aromatic) | 1600 - 1450 | Pyridine & Phenyl | rsc.orgsphinxsai.com |

| C-H In-plane Bend | 1300 - 1000 | Pyridine & Phenyl | researchgate.net |

| C-H Out-of-plane Bend | 900 - 675 | Pyridine & Phenyl | researchgate.net |

| C-Br Stretch | 700 - 500 | Pyridine & Phenyl | uomustansiriyah.edu.iq |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule and the extent of π-conjugation. The UV-Vis spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated system formed by the interconnected pyridine and phenyl rings. ossila.com

The parent pyridine molecule exhibits a π→π* transition around 254 nm and an n→π* transition near 280 nm. sielc.comnist.gov The linking of the phenyl group at the 2-position creates a larger conjugated system, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity.

The electronic properties are governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, corresponds to the lowest energy electronic excitation. schrodinger.com For conjugated systems like this compound, the HOMO is typically a π-bonding orbital, and the LUMO is a π*-antibonding orbital. The primary absorption band observed in the UV-Vis spectrum corresponds to the transition of an electron from the HOMO to the LUMO.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

| π→π | Phenyl Ring | ~200 - 230 | High intensity (E-band) |

| π→π | Phenyl Ring | ~240 - 270 | Lower intensity (B-band) |

| π→π | Pyridine Ring | ~250 - 280 | Bathochromic shift due to substitution |

| n→π | Pyridine N atom | ~270 - 300 | Lower intensity, may be obscured by π→π* bands |

Theoretical and Computational Chemistry Studies on 5 Bromo 2 4 Bromophenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its reactivity. These methods solve the Schrödinger equation for a given molecular system, yielding information about electron distribution, orbital energies, and various spectroscopic and thermodynamic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. For a molecule like 5-Bromo-2-(4-bromophenyl)pyridine, DFT can be employed to investigate several key aspects:

Electronic Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies a more reactive molecule. For instance, in a theoretical study of the structurally similar (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV at the B3LYP/6-311+G(d,p) level of theory. google.com This value suggests good stability.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative potential (red/yellow), making it a likely site for electrophilic attack or coordination to metal centers. Conversely, the hydrogen atoms and the regions around the bromine atoms would likely show positive potential (blue), indicating sites susceptible to nucleophilic interaction.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters help in quantifying the reactivity of the molecule and are derived from the HOMO and LUMO energies.

Below is an example of a data table that could be generated from DFT calculations on this compound, based on typical results for similar aromatic compounds.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | -0.05 to +0.05 a.u. | Reveals electron-rich and electron-poor regions, guiding interaction predictions. |

This table is for illustrative purposes and the values are hypothetical, based on similar compounds.

Ab Initio Methods

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods are generally more computationally expensive than DFT but can offer higher accuracy, especially for systems where DFT functionals may struggle.

For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to:

Provide a more rigorous description of electron correlation, which is the interaction between electrons.

Accurately calculate excited state properties, which is crucial for understanding the photophysical behavior of the molecule.

Serve as a benchmark for validating the results obtained from less computationally demanding methods like DFT.

A study on 2-phenylpyridine (B120327) oligomers utilized the ab initio RI-ADC(2)/def2-TZVP level of theory to investigate the effect of conformation on excited state properties. This highlights the capability of ab initio methods to elucidate complex electronic phenomena in related systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. For molecules with rotatable bonds, like the C-C bond connecting the phenyl and pyridine rings in this compound, different spatial arrangements, or conformations, are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

Computational methods can be used to explore the conformational landscape by systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. This process generates a potential energy profile that reveals the most stable (lowest energy) conformation and the energy barriers between different conformers. The relative energies of the conformers determine their population at a given temperature.

For this compound, the key dihedral angle is the one defining the twist between the pyridine and the bromophenyl rings. A planar conformation might be favored due to extended π-conjugation, but steric hindrance between the ortho-hydrogens could lead to a twisted, non-planar ground state. A computational study on 2-phenylpyridine has shown that the ground state is indeed twisted.

An illustrative energy landscape for the rotation around the C-C bond in this compound would likely show two minima corresponding to twisted conformers and two transition states for the planar and perpendicular arrangements.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For brominated pyridines, accurate prediction of ¹³C chemical shifts can be particularly useful.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. By calculating the transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This can help in understanding the electronic transitions responsible for the observed absorption bands, such as π→π* transitions within the aromatic system. A study on tris(2,2′-bipyridine) complexes demonstrated the utility of such calculations in interpreting their UV spectra.

Below is an example of a data table comparing hypothetical experimental and calculated spectroscopic data for this compound.

| Spectroscopic Parameter | Hypothetical Experimental Value | Illustrative Calculated Value (Method) |

| ¹H NMR (δ, ppm) | 7.5 - 8.5 | 7.4 - 8.6 (GIAO-DFT) |

| ¹³C NMR (δ, ppm) | 110 - 150 | 112 - 148 (GIAO-DFT) |

| UV-Vis λmax (nm) | 280 | 275 (TD-DFT) |

This table is for illustrative purposes and the values are hypothetical, based on similar compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Cross-coupling reactions: The synthesis of this molecule likely involves a cross-coupling reaction, such as a Suzuki or Stille coupling. DFT calculations can model the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the role of the catalyst and the factors influencing the reaction yield.

On-surface reactions: A study on the Ullmann reaction of 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces utilized DFT to understand the self-assembly and covalent bond formation, demonstrating how computational modeling can explain surface-catalyzed reactions.

Functionalization reactions: The reactivity of the pyridine nitrogen or the C-Br bonds can be explored by modeling their reactions with various reagents.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations are excellent for understanding the electronic structure and energetics of a molecule, they are often limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, use classical mechanics to simulate the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of a molecule and its interactions with its environment.

For this compound, MD simulations could be used to:

Study conformational dynamics: MD can simulate the transitions between different conformers and provide insights into the flexibility of the molecule in solution or in a biological system.

Analyze intermolecular interactions: In a condensed phase, MD simulations can model the interactions of the molecule with solvent molecules or with other solute molecules, providing information on solvation shells and aggregation behavior.

Investigate binding to biological targets: If the molecule has potential biological activity, MD simulations can be used to study its binding to a protein or other biomolecule, providing insights into the stability of the complex and the key interactions involved. A study on 5-bromopyrimidine (B23866) derivatives used MD simulations to investigate their stability as potential enzyme inhibitors.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenylpyridine core, while the LUMO would also be located on this aromatic system. The presence of bromine atoms, being electronegative, would influence the energy levels of these orbitals.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors provide quantitative insights into the molecule's reactivity. Based on computational studies of similar halogenated aromatic heterocycles, the following table presents hypothetical but representative values for this compound, calculated at the B3LYP/6-311g+(2d,p) level of theory. nih.gov

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity | A ≈ -ELUMO | 1.8 eV |

| Electronegativity | χ = (I + A) / 2 | 4.15 eV |

| Chemical Hardness | η = (I - A) / 2 | 2.35 eV |

| Chemical Softness | S = 1 / (2η) | 0.21 eV-1 |

| Electrophilicity Index | ω = χ2 / (2η) | 3.66 eV |

These hypothetical values suggest that this compound is a relatively stable molecule, as indicated by the significant energy gap. The electrophilicity index points towards its capacity to act as an electrophile in chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

For this compound, the MEP map would likely reveal several key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the nitrogen atom of the pyridine ring due to its high electronegativity and the presence of a lone pair of electrons. This area would be the most probable site for electrophilic attack.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the phenyl and pyridine rings. The areas near the bromine atoms might also exhibit regions of positive potential (the "sigma-hole"), making them susceptible to nucleophilic interactions. mdpi.com

Neutral Regions (Green): The carbon skeleton of the aromatic rings would likely show a more neutral potential.

The MEP analysis provides a visual confirmation of the reactive behavior predicted by the FMO analysis, highlighting the specific locations within the molecule where interactions are most likely to occur. The precise charge distribution and potential values would be determined by the interplay of the electronegative nitrogen and bromine atoms and the delocalized π-electron systems of the aromatic rings. nih.govnih.gov

Applications of 5 Bromo 2 4 Bromophenyl Pyridine in Material Science and Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

5-Bromo-2-(4-bromophenyl)pyridine serves as a key intermediate in the construction of advanced organic materials. Its rigid biphenyl-pyridine core is a desirable structural motif for materials intended for electronic and optical applications. The two bromine sites provide synthetic handles to append other functional groups, enabling the targeted design of molecules with specific electronic properties, thermal stability, and morphology.

Research has identified this compound as a valuable precursor for the synthesis of materials used in organic electronics. Specifically, it is used as a foundational building block for creating complex molecules that exhibit properties suitable for use in Organic Light-Emitting Diodes (OLEDs).

Detailed research findings show that this compound can be used as a reactant in the synthesis of highly stable, star-shaped molecules with potential applications as blue-light emitting materials, hole-transport materials, or host materials in optoelectronic devices. In one synthetic pathway, this compound is reacted to produce a derivative, 2-(4-bromophenyl)-5-[9-(benzyl-4-yl)-9H-carbazolyl]pyridine. This resulting molecule is noted for its excellent blue-fluorescence, high glass transition temperature, and electrochemical stability, all of which are critical properties for materials used in OLEDs and other organic electronic devices. These materials are soluble in common organic solvents, which is advantageous for device fabrication.

| Property | Finding | Application Relevance |

| Fluorescence | Exhibits excellent blue-fluorescence with a high quantum yield. | Suitable for use as a pure blue-light emitting material in OLED displays. |

| Electrochemical Stability | Shows reversible cyclic voltammograms and high-lying Highest Occupied Molecular Orbitals (HOMOs). | Indicates good stability during device operation and suitability as a hole-transport or host material. |

| Thermal Stability | Possesses a high glass transition temperature. | Ensures the material can withstand the heat generated during device operation, leading to longer device lifetime. |

| Solubility | Soluble in common organic solvents. | Facilitates the fabrication of thin films for electronic devices via solution-processing techniques. |

This table summarizes the properties of materials synthesized using this compound as a precursor.

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a monomer in polymer chemistry or for the direct synthesis of polymerizable monomers.

While various pyridine-containing compounds are known to form the core of liquid crystalline materials, specific research detailing the synthesis of liquid crystals or mesogenic systems directly from this compound is not available in the current scientific literature.

Role as a Ligand or Ligand Precursor in Catalysis

The pyridine (B92270) nitrogen atom in this compound offers a coordination site for metal centers, suggesting its potential use as a ligand in catalysis. Pyridine-based ligands are common in transition metal chemistry due to their electronic properties and ability to stabilize metal complexes. wikipedia.org

Although the general class of phenylpyridine compounds is used to create cyclometalated complexes for catalysis, a thorough search of published research did not identify specific studies where this compound is used as a ligand or ligand precursor for homogeneous or heterogeneous transition metal catalysts. One study on a cyclometalated platinum(II) complex used the related compound 2-(4-bromophenyl)pyridine (B1270735) as a ligand, but not the specific title compound. nih.gov

There were no findings in the scientific literature describing the application of this compound or its derivatives in the field of organocatalysis.

Building Block for Complex Heterocyclic Systems

The presence of two bromine atoms on the pyridine and phenyl rings of this compound offers chemists a versatile platform for constructing more complex nitrogen-containing heterocyclic systems. These bromine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the stepwise introduction of different chemical moieties, leading to the synthesis of a diverse array of new compounds with potentially unique properties.

The differential reactivity of the bromine atoms—one on an electron-deficient pyridine ring and the other on a phenyl ring—can be exploited to achieve site-selective reactions. This controlled functionalization is a key strategy in the synthesis of complex molecules with precise structural arrangements. For instance, a Suzuki coupling could be performed at one position, followed by a Sonogashira coupling at the other, enabling the creation of dissymmetric molecules that would be challenging to synthesize through other methods. While specific, detailed examples for this compound are not extensively documented in publicly available literature, the principles of cross-coupling reactions on similar di-halogenated scaffolds are well-established.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Poly-aromatic or poly-heterocyclic systems |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl pyridine derivatives |

| Buchwald-Hartwig Amination | Amines | Aminated pyridine derivatives |

| Stille Coupling | Organostannanes | Highly substituted biaryl systems |

This table represents potential synthetic pathways based on the known reactivity of similar halogenated aromatic compounds.

Scaffold for Rational Design in Materials Chemistry

The rigid, planar structure of the 2-phenylpyridine (B120327) core in this compound makes it an excellent scaffold for the rational design of new materials with tailored electronic and photophysical properties. By strategically replacing the bromine atoms with various functional groups, scientists can fine-tune the molecule's characteristics for specific applications in materials chemistry.

For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a critical aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The 2-phenylpyridine moiety is a well-known component in materials for organic electronics, and this compound serves as a key starting material to access a wider range of derivatives. While specific data for materials derived from this exact compound is limited, the general approach is a cornerstone of modern materials science.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. The aromatic nature and the presence of nitrogen and bromine atoms in this compound make it a compelling candidate for the construction of supramolecular architectures.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds of the aromatic rings can act as hydrogen bond donors. Furthermore, the bromine atoms can participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering to control the solid-state packing of molecules. The extended π-system of the biphenyl-pyridine framework also predisposes the molecule to engage in π-π stacking interactions. By carefully designing derivatives of this compound, it is conceivable to direct the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks. These ordered structures could find applications in areas such as molecular recognition, catalysis, and the development of porous materials. However, specific studies detailing the supramolecular behavior of this compound are not widely reported.

Future Directions and Emerging Research Avenues for 5 Bromo 2 4 Bromophenyl Pyridine

Development of Novel and Efficient Synthetic Pathways

The pursuit of more efficient and selective methods for synthesizing 5-Bromo-2-(4-bromophenyl)pyridine and related structures is a critical area of ongoing research. Traditional methods often face challenges such as harsh reaction conditions, low yields, and the formation of undesirable byproducts. To address these limitations, chemists are exploring innovative catalytic systems and reaction methodologies.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. researchgate.net Research has shown that the choice of palladium catalyst and ligands significantly impacts the reaction's efficiency and selectivity. For instance, systems generated from [Pd(acac)2] with P(OPh)3 have demonstrated high activity, while those with PPh3 offer greater coupling selectivity. researchgate.net However, the formation of homocoupling byproducts like 5,5′-dibromo-2,2′-bipyridine remains a challenge to overcome. researchgate.net

Further investigations are focused on optimizing reaction parameters, including the nature of the halogen on the pyridine (B92270) ring. Studies indicate that the coupling reaction is faster with 2,6-diiodopyridine (B1280989) compared to 2,6-dibromopyridine, while 2,6-dichloropyridine (B45657) is generally unreactive under similar conditions. researchgate.net This highlights the need for tailored synthetic strategies based on the specific precursors used.

Future research in this area will likely focus on:

The design of more robust and selective catalysts to minimize byproduct formation.

The exploration of alternative coupling partners and reaction conditions to enhance substrate scope and yield.

The development of flow chemistry techniques for continuous and scalable production.

Exploration of Untapped Reactivity Profiles and Selective Functionalization

The two bromine atoms on this compound offer distinct opportunities for selective functionalization, a key area for future exploration. The differential reactivity of the bromine atoms on the pyridine and phenyl rings allows for stepwise modifications, leading to the creation of complex and diverse molecular architectures.

Palladium-catalyzed reactions are at the forefront of these efforts. Selective cross-coupling reactions can be achieved by carefully controlling the reaction conditions. For instance, the bromine on the pyridine ring can be selectively targeted for Suzuki or Stille coupling, leaving the bromine on the phenyl ring available for subsequent transformations. researchgate.net This stepwise approach is crucial for the convergent synthesis of highly substituted pyridine and bipyridine derivatives.

Researchers are also investigating the selective functionalization of the pyridine ring itself. While the nitrogen atom inherently directs reactions to certain positions, methods to access more distal C-H bonds are being developed. digitellinc.com Utilizing strong bases with low Lewis acidity has shown promise in preparing 4-substituted pyridines, expanding the toolkit for modifying the pyridine core. digitellinc.com

The introduction of other functional groups onto the pyridine scaffold is also an active area of research. For example, the synthesis of 5-bromo-2-iodopyrimidine (B48921) has opened up new possibilities for selective cross-coupling reactions, allowing for the introduction of a wide range of aryl and alkynyl groups. rsc.org

Future research will likely concentrate on:

Developing a deeper understanding of the factors governing the regioselectivity of functionalization reactions.

Exploring novel catalytic systems that can differentiate between the two bromine atoms with even greater precision.

Expanding the range of functional groups that can be introduced to create a wider library of derivatives for various applications.

Integration into Advanced Functional Material Platforms

The unique electronic and structural properties of this compound make it a promising building block for advanced functional materials. Its rigid, planar structure and the presence of electron-withdrawing bromine atoms can be leveraged to create materials with tailored optical, electronic, and photophysical properties.

One area of interest is the development of materials for organic light-emitting diodes (OLEDs). The pyridine core is a common component in materials used in light-emitting devices. researchgate.net By incorporating this compound into larger conjugated systems, it may be possible to tune the emission color and improve device efficiency.

The compound's ability to participate in the formation of coordination complexes with metal ions also opens up avenues for creating novel materials. These materials could have applications in areas such as catalysis, sensing, and molecular magnetism. The bipyridyl and terpyridyl structures, which can be synthesized from brominated pyridine precursors, are well-known for their ability to form stable complexes with a variety of metals. researchgate.net

Furthermore, the integration of this compound into polymer backbones could lead to the development of new functional polymers. These polymers could exhibit interesting properties such as high thermal stability, specific electronic conductivity, or photoresponsiveness, making them suitable for a range of advanced applications.

Future research directions in this field include:

The synthesis and characterization of novel polymers and oligomers containing the this compound unit.

The investigation of the photophysical properties of these new materials and their potential for use in optoelectronic devices.

The exploration of the self-assembly properties of derivatives to create well-defined nanostructures with specific functions.

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green chemistry approaches for the synthesis and modification of this compound is a crucial future direction. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. researchgate.net

Several green chemistry principles are being applied to the synthesis of related pyridine and pyrimidine (B1678525) derivatives. researchgate.netrasayanjournal.co.in These include:

Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce waste and improve atom economy. researchgate.netsharif.edu For example, magnetically separable nanocatalysts are being explored for easier recovery and reuse. sharif.edu

Solvent-free reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water, can dramatically reduce the environmental impact of a chemical process. rasayanjournal.co.insharif.edu

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netrasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and generate less waste than traditional multi-step syntheses. rasayanjournal.co.innih.gov

For instance, the synthesis of pyrimidine derivatives has been successfully achieved using methods like ball milling, which is a solvent-free mechanical technique. researchgate.netrasayanjournal.co.in Similarly, the use of ionic liquids as "green solvents" is being investigated as a more sustainable alternative to volatile organic compounds. rasayanjournal.co.in

Future research in this area will focus on:

The design of novel, highly active, and recyclable catalysts for the synthesis of this compound and its derivatives.

The development of more one-pot and multicomponent reactions to streamline synthetic routes.

The adaptation of existing synthetic methods to use greener solvents and energy sources.

Synergistic Experimental and Computational Research Strategies